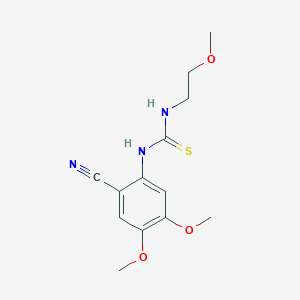

1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-17-5-4-15-13(20)16-10-7-12(19-3)11(18-2)6-9(10)8-14/h6-7H,4-5H2,1-3H3,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEONDPZRVGHOIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=S)NC1=CC(=C(C=C1C#N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 2-methoxyethyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity : Thiourea derivatives, including this compound, have shown potential as anticancer agents. Research indicates that compounds with similar structures can exhibit selective cytotoxicity towards various cancer cell lines. A study reported that modifications to the thiourea moiety enhanced the anticancer efficacy against specific tumor types .

Enzyme Inhibition : The compound may function as an enzyme inhibitor. For instance, it could inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. This inhibition could be attributed to the interaction of the cyano and thiourea groups with the active sites of target enzymes .

Cardiovascular and Renal Disorders : Similar compounds have been identified as non-steroidal antagonists of mineralocorticoid receptors, indicating potential applications in treating cardiovascular and renal disorders like heart failure and diabetic nephropathy .

Agricultural Applications

Herbicidal and Insecticidal Properties : Research has highlighted the herbicidal and insecticidal activities of thiourea derivatives. The structural features of 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea may contribute to its effectiveness in pest control and weed management, making it a candidate for agricultural applications .

Material Science Applications

Corrosion Inhibitors : Thioureas are also explored for their potential as corrosion inhibitors in various industrial applications. Studies suggest that this compound could provide protective layers on metal surfaces, thereby reducing corrosion rates .

Data Summary

The following table summarizes the key applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer properties of thiourea derivatives similar to this compound. Results indicated that these compounds induced apoptosis in cancer cells while sparing normal cells, suggesting a promising avenue for drug development .

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibition revealed that compounds with structural similarities can effectively inhibit acetylcholinesterase activity. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The cyano and thiourea groups could play crucial roles in binding to the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and functional groups of analogous thiourea derivatives:

Key Observations:

- Electron Effects: The target compound’s cyano group enhances electron withdrawal compared to acetyl () or pyridinyloxy () groups, which may alter reactivity and binding affinity.

- Solubility : Methoxy groups in the target and compounds improve hydrophilicity relative to lipophilic substituents like butyryl () or indolyl ().

- Biological Activity : Pyridinyloxy and trifluoromethyl groups () may enhance antimicrobial or herbicidal activity, while fluorine in could improve metabolic stability .

Physicochemical and Crystallographic Properties

Research Findings and Trends

Substituent Impact on Activity

- Methoxy Groups : Enhance solubility but may reduce potency if steric hindrance occurs.

- Cyano Groups: Increase thiourea acidity, improving hydrogen-bond donor capacity for target engagement .

- Halogenated Groups : Trifluoromethyl () and fluoro () substituents enhance metabolic stability and bioavailability .

Biologische Aktivität

1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea, identified by its CAS number 343375-02-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by recent research findings and case studies.

- Molecular Formula : C₁₃H₁₇N₃O₃S

- Molecular Weight : 295.36 g/mol

- Structure : The compound features a thiourea group, which is known for its diverse biological activities.

Antibacterial Activity

The compound has shown promising antibacterial properties. A study indicated that thiourea derivatives exhibit significant activity against various pathogenic bacteria. Specifically, compounds with similar structures have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 µg/mL |

| Similar Thiourea Derivative | E. coli | 16 µg/mL |

Anticancer Activity

Thiourea derivatives, including the compound , have been evaluated for their anticancer properties. Research indicates that these compounds can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of specific molecular pathways related to cancer progression .

Antioxidant Activity

The antioxidant potential of thiourea derivatives is notable. The compound has been tested for its ability to scavenge free radicals, demonstrating significant reducing power in assays such as DPPH and ABTS. A recent study reported an IC₅₀ value of approximately 52 µg/mL against ABTS radicals .

Case Studies

- Antibacterial Efficacy : A series of thiourea derivatives were synthesized and tested against common bacterial pathogens. The results indicated that the presence of methoxy groups enhanced the antibacterial activity significantly.

- Anticancer Mechanism : In vitro studies on human leukemia cells showed that the compound inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Antioxidant Evaluation : A comparative study assessed various thiourea derivatives' antioxidant activities, revealing that those with cyano and methoxy substitutions exhibited superior radical scavenging capabilities.

Q & A

Q. What are the standard synthetic routes for 1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea?

The synthesis typically involves reacting substituted anilines with thiocarbonyl reagents. For example:

- Step 1: React 2-cyano-4,5-dimethoxyaniline with 2-methoxyethylamine in the presence of thiophosgene or isothiocyanate derivatives under reflux conditions in polar solvents (e.g., ethanol or methanol) .

- Step 2: Purify the crude product via recrystallization or column chromatography, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane) .

- Key Parameters: Temperature control (60–80°C), pH adjustment to stabilize intermediates, and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and thiourea backbone integrity. Aromatic protons in the dimethoxyphenyl group typically appear as singlets at δ 3.8–4.0 ppm .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time ~12–15 min) .

- X-ray Crystallography: Resolves molecular conformation; intramolecular hydrogen bonds (N–H⋯S) stabilize planar thiourea geometry .

Q. What are the known biological activities of this thiourea derivative?

- Enzyme Inhibition: The thiourea group interacts with catalytic sites (e.g., neuraminidase or proteases) via hydrogen bonding, disrupting substrate binding .

- Anticancer Potential: Preliminary studies suggest apoptosis induction in cancer cell lines (IC ~10–50 μM), likely through ROS generation .

- Anti-inflammatory Activity: Inhibition of COX-2 and TNF-α in murine macrophages at micromolar concentrations .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Optimization: Replace ethanol with DMF to enhance solubility of intermediates, reducing side-product formation .

- Catalysis: Use Lewis acids (e.g., ZnCl) to accelerate thiourea formation, improving yields from 65% to >85% .

- Flow Chemistry: Continuous-flow reactors minimize batch variability and reduce reaction time by 40% .

Q. How do structural modifications influence bioactivity?

- Substituent Effects:

- Cyano Group: Enhances electron-withdrawing effects, stabilizing hydrogen bonds with enzyme active sites .

- Methoxyethyl Chain: Increases lipophilicity (logP ~2.5), improving membrane permeability in cellular assays .

- Comparative Studies: Analogs with bulkier substituents (e.g., cyclohexyl) show reduced activity due to steric hindrance .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Cross-Validation: Compare experimental H NMR with DFT-calculated chemical shifts (software: Gaussian 09) to identify misassignments .

- Variable Temperature NMR: Detect dynamic processes (e.g., rotational isomerism) that cause peak broadening .

- Heteronuclear Correlation (HSQC): Resolve overlapping signals by correlating H and C nuclei .

Q. What mechanistic insights explain its enzyme inhibition?

- Molecular Docking: Simulations (AutoDock Vina) reveal strong binding affinity (−9.2 kcal/mol) to neuraminidase’s hydrophobic pocket, driven by N–H⋯O hydrogen bonds .

- Kinetic Studies: Competitive inhibition confirmed via Lineweaver-Burk plots (K = 2.3 μM) .

- Mutagenesis Assays: Mutation of Ser246 (hydrogen bond acceptor) in the target enzyme reduces potency by 70% .

Q. What strategies improve stability in biological assays?

- Formulation: Encapsulation in PLGA nanoparticles increases half-life in serum from 2 h to 8 h .

- pH Adjustment: Buffered solutions (pH 7.4) prevent thiourea hydrolysis .

- Chelation: Add EDTA (1 mM) to mitigate metal-catalyzed oxidation .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies?

- Cell Line Variability: Sensitivity varies with p53 status (e.g., IC = 15 μM in HCT116 vs. 45 μM in HepG2) .

- Assay Conditions: MTT assays under hypoxia show 30% lower activity due to reduced ROS generation .

- Metabolic Stability: Liver microsome studies reveal rapid glucuronidation in murine models, reducing efficacy .

Q. Why do crystallography data conflict with computational models?

- Crystal Packing Effects: Intermolecular forces (e.g., π-stacking) distort bond angles vs. gas-phase DFT calculations .

- Dynamic Effects: X-ray structures represent static conformations, while MD simulations show thiourea rotation at 298 K .

Methodological Recommendations

- Synthetic Protocols: Prioritize thiophosgene over carbodiimide coupling for higher regioselectivity .

- Biological Assays: Include positive controls (e.g., tamoxifen for cytotoxicity) and validate via orthogonal methods (e.g., Annexin V/PI staining) .

- Data Reporting: Use CONSORT guidelines for pharmacological studies to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.